Methopterin

概要

準備方法

合成経路と反応条件

メトプテリンは、6-ブロモメチルプテリンとメチルアミノベンゾイルグルタミン酸を、臭化水素酸(HBr)またはヨウ化水素酸(HI)などの溶媒の存在下で反応させる多段階プロセスによって合成することができます。この反応により固体生成物が得られ、これを次にアルコールの水溶液に溶解します。 pHを調整して粗生成物を得て、さらに精製してメトプテリンを得ます .

工業的生産方法

メトプテリンの工業的生産は、同様の合成経路に従いますが、大規模生産に最適化されています。 特定の反応原料と溶媒の使用により、高い純度と収率が確保され、プロセスが工業用途に適しています .

化学反応解析

反応の種類

メトプテリンは、次のようなさまざまな化学反応を起こします。

酸化: メトプテリンは、特定の条件下で酸化されて、さまざまな酸化生成物を形成することができます。

還元: 還元反応により、プテリジン環構造が改変される可能性があります。

置換: 置換反応は、プテリジン環のさまざまな位置で起こり、さまざまな誘導体の形成につながります。

一般的な試薬と条件

これらの反応に使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応のためのさまざまな求核剤が含まれます。 これらの反応の条件は、目的の生成物に応じて異なり、特定の温度、溶媒、触媒が含まれます .

生成される主な生成物

科学研究の応用

メトプテリンは、さまざまな分野における用途について広範囲に研究されてきました。

化学反応の分析

Types of Reactions

Methopterin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify the pteridine ring structure.

Substitution: Substitution reactions can occur at various positions on the pteridine ring, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and include specific temperatures, solvents, and catalysts .

Major Products Formed

科学的研究の応用

Oncology

Methopterin plays a significant role in chemotherapy regimens for various cancers. Its primary applications include:

- Leukemia Treatment : this compound is used in treating acute lymphoblastic leukemia by inhibiting cell division and promoting apoptosis in malignant cells.

- Breast Cancer : Clinical studies have demonstrated that this compound can effectively inhibit the proliferation of breast cancer cells.

- Osteosarcoma : this compound has been included in treatment protocols for osteosarcoma, showing efficacy in reducing tumor size before surgical intervention.

Case Study: Neoadjuvant Chemotherapy for Penile Cancer

A study involving 24 patients with advanced penile cancer utilized a BMP regimen (bleomycin, this compound, and cisplatin) as neoadjuvant therapy. The results indicated a significant improvement in survival rates among responders compared to non-responders (73.3% vs. 0% at 5 years) .

Immunosuppression

This compound is also employed in immunosuppressive therapy, particularly in autoimmune diseases and organ transplantation. Its ability to inhibit lymphocyte proliferation makes it valuable in preventing graft rejection and managing autoimmune conditions.

Biochemical Research

In biochemical studies, this compound serves as a model compound for understanding folate metabolism and its implications in cellular processes. It aids researchers in exploring the biochemical pathways related to cell growth and differentiation.

Comparative Analysis with Related Compounds

| Compound Name | Structure Similarity | Primary Use | Unique Features |

|---|---|---|---|

| Methotrexate | High | Chemotherapy | More potent inhibitor of dihydrofolate reductase |

| Pemetrexed | Moderate | Chemotherapy | Multi-targeted antifolate |

| Trimethoprim | Moderate | Antibiotic | Targets bacterial dihydrofolate reductase |

| Leucovorin | Low | Chemoprotection | Rescues normal cells from methotrexate toxicity |

作用機序

メトプテリンは、破骨細胞の増殖、活性化、および骨吸収作用を阻害することによって効果を発揮します。これは破骨細胞のアポトーシスを誘導し、炎症性骨破壊を阻害する能力に貢献します。 関与する分子標的と経路には、ジヒドロ葉酸レダクターゼの阻害が含まれ、これはジヒドロ葉酸のテトラヒドロ葉酸への還元を阻害し、DNA合成における重要なステップです .

類似の化合物との比較

メトプテリンは、次のようなどのような他の葉酸アナログと構造的に類似しています。

メトトレキセート: 癌治療や自己免疫疾患で使用されます。

ペメトレキセド: 悪性胸膜中皮腫と非小細胞肺癌の治療に使用されます。

プララトレキセート: 末梢T細胞リンパ腫の治療に使用されます。

ラルトレキセド: 大腸癌の治療に使用されます。

独自性

類似化合物との比較

Methopterin is structurally similar to other folic acid analogs, such as:

Methotrexate: Used in cancer treatment and autoimmune diseases.

Pemetrexed: Used in the treatment of malignant pleural mesothelioma and non-small cell lung cancer.

Pralatrexate: Used in the treatment of peripheral T-cell lymphoma.

Raltitrexed: Used in the treatment of colorectal cancer.

Uniqueness

Its structural similarity to folic acid allows it to interfere with folic acid metabolism, making it a valuable tool in cancer research and treatment .

生物活性

Methopterin, also known as A-methopterin or 4-amino-N10-methyl folic acid, is a folic acid analog primarily recognized for its role as an antimetabolite in cancer therapy. Its biological activities extend beyond oncology, influencing various physiological processes including immune response, inflammation, and cellular proliferation. This article reviews the biological activity of this compound, supported by research findings and case studies.

This compound functions by inhibiting dihydrofolate reductase (DHFR), an enzyme critical for the synthesis of tetrahydrofolate, which is necessary for DNA synthesis and repair. This inhibition leads to a decrease in nucleotide synthesis, particularly in rapidly dividing cells such as those found in tumors and immune responses.

Biological Activities

1. Antineoplastic Activity

- This compound is primarily utilized in the treatment of various malignancies, including leukemia and lymphomas. It has been shown to inhibit the proliferation of leukemic cells significantly.

- A study demonstrated that this compound inhibited the incorporation of formate-C14 into the protein of leukemic cells by 72%, highlighting its effectiveness in targeting cancerous cells .

2. Effects on Osteoclasts

- Research indicates that this compound inhibits osteoclast proliferation, thereby potentially reducing inflammatory bone destruction associated with conditions like rheumatoid arthritis .

- A concentration-dependent study revealed that this compound at doses ranging from 0.1 to 10 µmol/L effectively inhibited osteoclast activity .

3. Immunomodulatory Effects

- This compound has been observed to modulate immune responses, particularly through its effects on T-cell activation and cytokine production.

- In animal models, it has been shown to reduce inflammation by inhibiting pro-inflammatory cytokines .

Case Studies

Case Study 1: Methotrexate Toxicity

- A notable case involved a patient who experienced methotrexate toxicity due to an accidental overdose of this compound. The patient developed mucocutaneous lesions and pancytopenia after excessive dosing, emphasizing the importance of monitoring and managing dosages carefully .

Case Study 2: Treatment Efficacy

- In a clinical setting, patients treated with this compound for acute lymphoblastic leukemia showed significant remission rates. The compound's ability to induce apoptosis in malignant cells was a key factor in its therapeutic success.

Comparative Data

The following table summarizes key findings related to the biological activities of this compound compared to other folic acid antagonists:

| Compound | Mechanism of Action | Primary Use | Notable Effects |

|---|---|---|---|

| This compound | DHFR inhibition | Cancer treatment | Inhibits leukemic cell proliferation |

| Aminopterin | DHFR inhibition | Cancer treatment | Similar effects as this compound |

| Pemetrexed | Multi-targeted antifolate | Mesothelioma, lung cancer | Broader spectrum of action |

特性

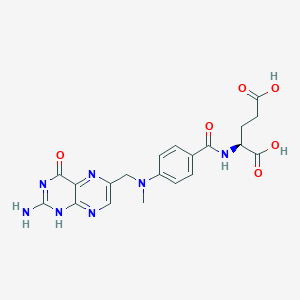

IUPAC Name |

2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N7O6/c1-27(9-11-8-22-16-15(23-11)18(31)26-20(21)25-16)12-4-2-10(3-5-12)17(30)24-13(19(32)33)6-7-14(28)29/h2-5,8,13H,6-7,9H2,1H3,(H,24,30)(H,28,29)(H,32,33)(H3,21,22,25,26,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLIXOCXUWGDBNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CN=C2C(=N1)C(=O)NC(=N2)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N7O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2410-93-7 | |

| Record name | Methopterine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107144 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。